molecular formula C13H17N5S B1396415 4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol CAS No. 1338494-80-6

4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1396415
CAS No.: 1338494-80-6
M. Wt: 275.38 g/mol
InChI Key: YSYSMHTYFJCHNR-UHFFFAOYSA-N
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Description

4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a thiol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with carbon disulfide can form the triazole ring, which is then further functionalized to introduce the pyrrolidine group .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Biological Activity

4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 1338494-80-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring, a pyrrolidine moiety, and a thiol group, which contribute to its potential therapeutic applications, particularly in oncology and infectious diseases.

The molecular formula of this compound is C13H17N5SC_{13}H_{17}N_{5}S with a molecular weight of 275.38 g/mol. The compound's structure allows for various chemical reactions, making it a versatile candidate for further modifications and applications in drug discovery.

PropertyValue
Molecular FormulaC₁₃H₁₇N₅S
Molecular Weight275.38 g/mol
CAS Number1338494-80-6

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles have been tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. Results showed that some derivatives displayed significant selectivity and potency against these cancer cells, suggesting that this compound could be explored for its anticancer properties .

The mechanism by which triazole compounds exert their anticancer effects often involves the inhibition of key cellular pathways related to cell proliferation and survival. The presence of the thiol group in this compound may enhance its reactivity with cellular targets, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Triazoles are known for their ability to inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining fungal cell membrane integrity. Preliminary studies suggest that derivatives of this compound may exhibit antifungal activity against various strains .

Case Studies

Study 1: Anticancer Efficacy
A recent study synthesized several triazole derivatives and evaluated their cytotoxicity against cancer cell lines. Among these derivatives, one compound showed an IC50 value indicating potent activity against the MDA-MB-231 cell line at low micromolar concentrations. The study concluded that the structural features of triazoles contribute significantly to their biological activity .

Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of triazole derivatives against common pathogens. The study found that certain modifications to the triazole ring enhanced antifungal activity significantly compared to standard antifungal agents .

Properties

IUPAC Name

4-amino-3-[(3-phenylpyrrolidin-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5S/c14-18-12(15-16-13(18)19)9-17-7-6-11(8-17)10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYSMHTYFJCHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CC3=NNC(=S)N3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol
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4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
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4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol
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4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
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4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol

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